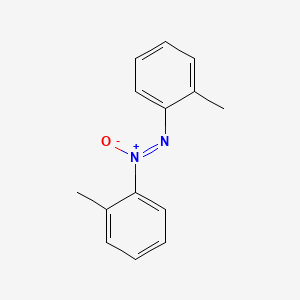

2,2'-Dimethylazoxybenzene

Description

Historical Trajectory of Azoxy Compound Research within Organic Chemistry

The journey of azoxy compound research began in 1845 with the synthesis of azoxybenzene (B3421426). wikipedia.org A pivotal moment in the historical trajectory of this field was the discovery of the Wallach rearrangement in 1880 by Otto Wallach. chemeurope.com This reaction, which involves the conversion of an aromatic azoxy compound into a para-hydroxyazobenzene in the presence of a strong acid like sulfuric acid, opened up new avenues for both mechanistic and synthetic studies. chemeurope.comresearchgate.net The mechanism of the Wallach rearrangement itself has been a subject of extensive investigation and debate, with proposals involving intermediates such as dicationic species. chemeurope.comresearchgate.net Early research also focused on the synthesis of various azoxy compounds through methods like the oxidation of anilines or the reduction of nitroarenes. cymitquimica.com The discovery that azoxy compounds could exist as α and β isomers, depending on which nitrogen atom bears the oxygen, further fueled research into their structure and reactivity. publish.csiro.au The development of modern analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has been instrumental in identifying and characterizing these isomers and their reaction products. publish.csiro.au

The Significance of Substituted Azoxybenzenes in Mechanistic and Synthetic Chemistry Studies

Substituted azoxybenzenes are of paramount importance in the study of reaction mechanisms and the development of new synthetic methodologies. Their significance stems from several key aspects:

Probing Reaction Mechanisms: The electronic and steric effects of substituents on the benzene (B151609) rings provide a powerful tool for elucidating reaction pathways. For instance, studying the Wallach rearrangement with unsymmetrically substituted azoxybenzenes helps to understand the factors governing the position of hydroxylation. researchgate.net The kinetics of these reactions are also sensitive to substituents, offering further mechanistic insights. researchgate.net

Precursors to Valuable Compounds: Substituted azoxybenzenes serve as readily available precursors for the synthesis of other important classes of compounds. The Wallach rearrangement, for example, is a general method for preparing hydroxyazobenzenes, which are used in the coloration of soaps, lacquers, and resins. chemeurope.com

Directing Groups in C-H Functionalization: The azoxy group can act as an ortho-directing group in carbon-hydrogen (C-H) bond functionalization reactions. cymitquimica.com This allows for the selective introduction of functional groups at specific positions on the aromatic ring, a highly desirable transformation in modern organic synthesis.

Photochemical Reactivity: Substituted azoxybenzenes exhibit interesting photochemical properties, undergoing rearrangements and isomerizations upon exposure to light. publish.csiro.auacs.org These reactions often lead to the formation of multiple products, and the study of their distribution provides valuable information about the excited states and reaction intermediates involved. acs.org

The development of new and efficient methods for the synthesis of substituted azoxybenzenes, such as the reductive dimerization of nitrosobenzenes and the organocatalytic oxidation of anilines, continues to be an active area of research, reflecting their ongoing importance in the field. cymitquimica.com

Rationale for Dedicated Academic Investigation of 2,2'-Dimethylazoxybenzene

The focused academic investigation of this compound is driven by its unique chemical properties and its potential applications in materials science. The rationale for its dedicated study can be summarized as follows:

Unique Photochemical Behavior: Unlike many other substituted azoxybenzenes, the photochemical rearrangement of this compound yields a more complex mixture of products. While the major product is 2-hydroxy-6,2'-dimethylazobenzene, smaller quantities of 4-hydroxy-2,2'-dimethylazobenzene and 2-hydroxy-4,2'-dimethylazobenzene are also formed. acs.org This atypical product distribution challenges the generally accepted mechanisms of photochemical rearrangements of azoxy compounds and provides a valuable case study for deeper mechanistic understanding. The presence of methyl groups in the ortho positions introduces steric hindrance that influences the reaction pathway. publish.csiro.au

Monomer for Advanced Materials: this compound serves as a key building block (mesogen) in the synthesis of thermotropic liquid crystalline polymers. acs.org These polymers, which exhibit liquid crystal properties over a specific temperature range, are of significant interest for applications in electronics and advanced materials. The study of polymers derived from this compound and its derivatives helps in understanding the structure-property relationships in these materials, such as the odd-even effect observed in polyesters containing this mesogen. acs.org

The following table details the products obtained from the photochemical rearrangement of this compound, highlighting the complexity that drives its academic investigation.

| Product Name | Position of Hydroxyl Group | Relative Yield |

| 2-hydroxy-6,2'-dimethylazobenzene | 6 | Major |

| 4-hydroxy-2,2'-dimethylazobenzene | 4 | Minor |

| 2-hydroxy-4,2'-dimethylazobenzene | 4' | Minor |

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)-(2-methylphenyl)imino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-11-7-3-5-9-13(11)15-16(17)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMBIGIVDIQGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=[N+](C2=CC=CC=C2C)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rearrangement Reactions and Advanced Mechanistic Investigations of 2,2 Dimethylazoxybenzene

The Wallach Rearrangement of 2,2'-Dimethylazoxybenzene

The Wallach rearrangement, first described by Otto Wallach in 1880, is the strong acid-promoted conversion of an azoxybenzene (B3421426) to a hydroxyazobenzene. wikipedia.org This reaction is a cornerstone in the study of aromatic rearrangements and has been the subject of extensive mechanistic investigation.

Reaction Conditions and Product Distribution Studies in Acidic Media

The classical Wallach rearrangement involves treating an aromatic azoxy compound with a strong acid, such as concentrated sulfuric acid. wikipedia.org For azoxybenzene, this typically yields p-hydroxyazobenzene as the major product. The reaction proceeds through a mechanism initiated by the protonation of the azoxy oxygen atom. Kinetic studies have shown the involvement of two protons in the reaction, with the second protonation being the rate-determining step. wikipedia.org This leads to the formation of a dicationic intermediate. wikipedia.org

While specific product distribution data for the Wallach rearrangement of this compound under various acidic media is not extensively detailed in readily available literature, the general mechanism suggests that the presence of ortho-methyl groups would block the sterically hindered ortho positions to some extent, and the electronic effects of these groups would influence the regioselectivity of the hydroxyl group addition.

Inter- and Intramolecularity Investigations of the Wallach Rearrangement Mechanism

A key question in the elucidation of the Wallach rearrangement mechanism has been whether the reaction proceeds via an intramolecular or intermolecular pathway. Isotopic labeling studies have been instrumental in answering this question. Experiments conducted with azoxybenzene in sulfuric acid enriched with ¹⁸O have demonstrated that the oxygen atom in the resulting hydroxyazobenzene product is not the same oxygen atom from the starting azoxy group. wikipedia.org Instead, the phenolic oxygen is incorporated from the solvent, providing conclusive evidence for an intermolecular mechanism. wikipedia.org This process involves the attack of a water molecule (or bisulfate ion in concentrated sulfuric acid) on the dicationic intermediate formed after the elimination of water from the diprotonated substrate. wikipedia.org

Influence of Ortho-Methyl Substituents on Wallach Rearrangement Regioselectivity and Kinetics

The presence of substituents on the aromatic rings can significantly alter the course of the Wallach rearrangement. In the case of this compound, the ortho-methyl groups exert both steric and electronic effects. Sterically, the methyl groups can hinder the approach of the nucleophile (water or bisulfate) to the ortho positions. Electronically, the methyl groups are weakly activating and ortho-, para-directing.

Studies on Abnormal Wallach Rearrangements in Dialkylazoxybenzenes

In cases where the ortho and para positions are blocked by substituents, the Wallach rearrangement can proceed through alternative, "abnormal" pathways. A notable example is the acid-catalyzed transformation of 2,2',4,4',6,6'-hexamethylazoxybenzene in strong sulfuric acid. rsc.org In this substrate, all potential sites for normal hydroxylation are occupied. The reaction, therefore, yields 4-hydroxymethyl-2,2',4',6,6'-pentamethylazobenzene. rsc.org This novel rearrangement involves a proposed mechanism where a dicationic intermediate undergoes proton loss from one of the para-methyl groups to form a quinoid structure. rsc.org Subsequent nucleophilic attack by a water molecule on this methylene (B1212753) group leads to the formation of the hydroxymethyl product. rsc.org This study highlights the versatility of the intermediates in Wallach rearrangements and provides a precedent for unusual reactivity in sterically hindered dialkylazoxybenzenes. Another instance of abnormal rearrangement is observed with 4,4'-dimethylazoxybenzene, which yields 2-hydroxy-4,4'-dimethylazobenzene. rsc.org

Photochemical Rearrangements of this compound

In contrast to the acid-catalyzed reaction, the photochemical rearrangement of azoxybenzenes provides an alternative pathway to hydroxyazo compounds, often with different regioselectivity. This reaction typically proceeds via an intramolecular mechanism.

Characterization of Photochemical Rearrangement Products

The irradiation of this compound in an ethanolic solution using a high-pressure mercury lamp results in the formation of three distinct hydroxyazo compounds, with a significant portion (46%) of the starting material remaining unchanged. The isolated products are:

2-Hydroxy-4',6-dimethylazobenzene (10% yield)

2-Hydroxy-2',6-dimethylazobenzene (7% yield)

4-Hydroxy-2,2'-dimethylazobenzene (4% yield)

The structures of these products were confirmed through spectroscopic methods and, in the case of 2-hydroxy-4',6-dimethylazobenzene and 4-hydroxy-2,2'-dimethylazobenzene, by comparison with authentic samples synthesized through independent routes. The formation of these products indicates that the photochemical rearrangement of this compound does not involve the migration or ejection of the methyl ring substituents.

Table 1: Product Distribution in the Photochemical Rearrangement of this compound

| Product | Yield (%) |

|---|---|

| 2-Hydroxy-4',6-dimethylazobenzene | 10 |

| 2-Hydroxy-2',6-dimethylazobenzene | 7 |

| 4-Hydroxy-2,2'-dimethylazobenzene | 4 |

| Unchanged this compound | 46 |

Table of Compounds

Advanced Spectroscopic and Analytical Methodologies in 2,2 Dimethylazoxybenzene Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation in Reaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex systems like 2,2'-Dimethylazoxybenzene. jchps.comresearchgate.net By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations in ¹H and ¹³C NMR spectra, researchers can precisely map the connectivity and chemical environment of each atom within the molecule. core.ac.uksemanticscholar.org

In the context of reaction studies involving this compound, NMR is indispensable for distinguishing between potential isomers (e.g., cis/trans or Z/E isomers) and identifying products and byproducts. researchgate.net The presence of methyl groups in the ortho positions introduces specific steric and electronic effects that influence the chemical shifts of the aromatic protons and carbons. The asymmetry of the azoxy bridge (N=N(O)) means that the two aromatic rings are not chemically equivalent, leading to a more complex spectrum than the corresponding azobenzene (B91143).

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to resolve complex spectral overlaps and unambiguously assign resonances, which is particularly useful when analyzing reaction mixtures containing multiple aromatic species. core.ac.uk For instance, HMBC can establish long-range correlations between protons on the methyl groups and carbons within the aromatic rings, confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges for related structures. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.2 - 8.2 | 120 - 140 |

| Aromatic C-N | N/A | 145 - 150 |

| Aromatic C-CH₃ | N/A | 135 - 140 |

| Methyl CH₃ | 2.3 - 2.6 | 17 - 20 |

Data sourced from general principles of NMR spectroscopy and typical chemical shift ranges. bhu.ac.inpdx.educompoundchem.comoregonstate.eduudel.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Investigating Electronic Transitions and Steric Effects in Azoxy Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within molecules like this compound. The azoxy functional group and the aromatic rings constitute a conjugated system that gives rise to characteristic absorption bands. Typically, azoxybenzenes exhibit two main absorption features: a strong band at longer wavelengths (around 320-350 nm) corresponding to the π → π* transition of the conjugated system, and a weaker band at shorter wavelengths associated with the n → π* transition. mcgill.canist.gov

The substitution pattern significantly influences the position (λmax) and intensity (ε) of these absorption bands. shimadzu.comnist.gov In this compound, the presence of ortho-methyl groups introduces considerable steric hindrance. This steric strain can force the aromatic rings to twist out of planarity with the central azoxy group, which disrupts the π-conjugation. researchgate.net This disruption typically results in a hypsochromic (blue) shift of the π → π* transition to a shorter wavelength and a decrease in its molar absorptivity compared to the planar, unsubstituted azoxybenzene (B3421426). researchgate.net This phenomenon allows UV-Vis spectroscopy to be a sensitive probe for steric effects in azoxy systems.

Table 2: Representative UV-Vis Absorption Data for Azoxybenzene Systems

| Compound | Solvent | λmax (π → π) (nm) | λmax (n → π) (nm) | Reference |

| Azoxybenzene | Chloroform | 324 | ~450 | mcgill.ca |

| 4-Nitroazobenzene | Not Specified | ~330 | ~450 | |

| Substituted Azo Dyes | Ethanol (B145695) | 350 - 550 | N/A |

The data illustrates typical absorption ranges for azoxy systems. The specific λmax for this compound would be expected to show a hypsochromic shift in the π → π band due to steric hindrance.*

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Mechanistic Pathway Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within this compound by probing its vibrational modes. ksu.edu.sa These two techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. mt.com

For azoxy compounds, key diagnostic peaks include the N=N stretching and N-O stretching vibrations. researchgate.net The N=N stretch in azoxybenzenes typically appears in the 1400-1450 cm⁻¹ region. The N-O stretching frequency is also a characteristic band, often found in the 1250-1320 cm⁻¹ range. researchgate.net The precise positions of these bands can provide insight into the electronic environment of the azoxy group, which is influenced by the ortho-methyl substituents.

In mechanistic studies, in situ IR or Raman spectroscopy can be used to monitor the progress of a reaction in real-time. mt.com This allows for the detection of transient intermediates and provides kinetic data by tracking the disappearance of reactants and the appearance of products. researchgate.net For example, in the synthesis of this compound from the oxidation of 2-methylaniline or the reduction of 2-nitrotoluene (B74249), vibrational spectroscopy can help identify key intermediate species and support proposed reaction mechanisms.

Table 3: Characteristic Vibrational Frequencies for Azoxybenzene and Related Functional Groups

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| N=N Stretch (Azo/Azoxy) | 1400 - 1450 | IR, Raman |

| N-O Stretch | 1250 - 1320 | IR, Raman |

Data compiled from general spectroscopic tables and studies on related compounds. mcgill.caresearchgate.nets-a-s.orgiitm.ac.in

Mass Spectrometry for Identification of Reaction Intermediates and Product Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique essential for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. libretexts.org It is also a powerful tool for identifying short-lived reaction intermediates, which are often present in very low concentrations. rsc.orgnih.govru.nl

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺˙) of this compound (C₁₄H₁₄N₂O) would be observed at a mass-to-charge ratio (m/z) of 226. The fragmentation pattern provides a structural fingerprint of the molecule. Common fragmentation pathways for azoxybenzenes include the loss of an oxygen atom to form the corresponding azobenzene radical cation ([M-16]⁺˙), cleavage of the N-N bond, and fragmentation of the aromatic rings. miamioh.edu

Soft ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are particularly useful for studying reaction mechanisms. ru.nl These methods can detect charged or easily protonated intermediates directly from the reaction mixture with minimal fragmentation, providing direct evidence for proposed catalytic cycles or reaction pathways. nih.govru.nl Tandem mass spectrometry (MS/MS) can be used to isolate an ion of interest (e.g., a suspected intermediate) and induce its fragmentation, yielding further structural information. nih.gov

Table 4: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 226 | Molecular Ion | [C₁₄H₁₄N₂O]⁺˙ | Parent molecule radical cation |

| 210 | [M - O]⁺˙ | [C₁₄H₁₄N₂]⁺˙ | Loss of oxygen atom |

| 120 | [C₇H₇NO]⁺˙ | [CH₃C₆H₄NO]⁺˙ | Cleavage of N=N bond |

| 105 | [C₇H₇N]⁺˙ | [CH₃C₆H₄N]⁺˙ | Cleavage of N-O and N=N bonds |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Loss of N₂O from [C₇H₇N₂O]⁺ |

Fragmentation patterns are predicted based on known fragmentation of azoxybenzenes and substituted aromatic compounds. libretexts.orgmiamioh.edudocbrown.info

Chromatographic Techniques for Separation and Analysis of Reaction Mixtures in Research Settings

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound from complex reaction mixtures. vurup.sk High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. vernier.comuta.edu

HPLC, particularly in the reversed-phase mode (RP-HPLC) using a C18 column, is highly effective for separating azoxybenzene derivatives from starting materials, intermediates, and byproducts. nih.gov A mobile phase consisting of a mixture of organic solvents like acetonitrile or methanol (B129727) and water is typically used. Detection is commonly achieved with a UV-Vis detector set to the λmax of the compound. HPLC is crucial for monitoring reaction progress and for isolating pure samples for further spectroscopic characterization.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. vernier.com The separation of positional isomers (e.g., 2,2'-, 3,3'-, and 4,4'-dimethylazoxybenzene) can often be achieved using capillary columns with specific stationary phases. researchgate.net Coupling GC with a mass spectrometer (GC-MS) provides a powerful hyphenated technique that combines the excellent separation capabilities of GC with the definitive identification power of MS, allowing for the confident identification of each component in a mixture.

Table 5: Typical Chromatographic Methods for Analysis of Azoxybenzene Derivatives

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Detector | Application |

| RP-HPLC | C18 Silica | Acetonitrile/Water or Methanol/Water Gradient | UV-Vis | Purity analysis, reaction monitoring, preparative separation |

| GC | Phenyl polysiloxane (e.g., DB-5) | Helium, Nitrogen | FID, MS | Isomer separation, quantitative analysis, impurity profiling |

This table summarizes common conditions used for the analysis of aromatic azo and azoxy compounds. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies on 2,2 Dimethylazoxybenzene Systems

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and thermodynamic stability of 2,2'-Dimethylazoxybenzene. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine key electronic properties.

The stability of the molecule can be assessed by calculating its total electronic energy. The distribution of electrons within the molecule is described by molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies greater stability.

For this compound, the presence of ortho-methyl groups influences the electronic distribution. These electron-donating groups can raise the energy of the HOMO, potentially affecting the HOMO-LUMO gap and, consequently, the molecule's reactivity and spectral properties. Theoretical calculations can precisely quantify these effects. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and intramolecular interactions, such as hyperconjugation involving the methyl groups.

Below is a table summarizing typical electronic properties that would be calculated for the cis (Z) and trans (E) isomers of this compound using DFT, for instance with a B3LYP functional and a 6-311+G(d,p) basis set.

| Property | trans-2,2'-Dimethylazoxybenzene | cis-2,2'-Dimethylazoxybenzene |

| Total Energy (Hartree) | -725.123 | -725.115 |

| HOMO Energy (eV) | -6.21 | -6.35 |

| LUMO Energy (eV) | -1.15 | -1.28 |

| HOMO-LUMO Gap (eV) | 5.06 | 5.07 |

| Dipole Moment (Debye) | 1.5 | 4.8 |

Note: The data in this table is illustrative and represents typical values expected from such calculations.

Density Functional Theory (DFT) Studies for Reaction Pathway Elucidation and Transition State Characterization

Density Functional Theory (DFT) is a widely used computational method to explore the mechanisms of chemical reactions. For this compound, DFT can be applied to elucidate the pathways of isomerization between its cis and trans forms, as well as potential rearrangement or decomposition reactions.

A key application of DFT in this context is the mapping of the potential energy surface (PES) for a given reaction. This involves locating and characterizing the geometries of reactants, products, intermediates, and, crucially, transition states. A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate.

For instance, the isomerization of azoxy compounds can proceed through different mechanisms, such as an inversion or rotation pathway. DFT calculations can determine the energy barriers associated with each pathway by calculating the energy of the respective transition states. The reaction pathway with the lower activation energy is considered the more favorable one. For example, studies on the rearrangement of simpler azoxy compounds have used the B3LYP functional with the 6-311+G(d,p) basis set to successfully characterize transition state structures and calculate reaction barriers. researchgate.net

The characterization of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactant and product states.

| Reaction Parameter | Inversion Pathway | Rotation Pathway |

| Activation Energy (kcal/mol) | ~35-45 | ~50-60 |

| Key Transition State Feature | Linearization of N-N-C angle | Perpendicular orientation of aryl rings |

| Imaginary Frequency (cm⁻¹) | -250 to -400 | -150 to -300 |

Note: The data in this table is hypothetical and based on typical findings for azobenzene (B91143) and azoxybenzene (B3421426) isomerization studies.

Computational Modeling of Steric Hindrance and Conformational Preferences

The presence of methyl groups at the ortho positions of the benzene (B151609) rings in this compound introduces significant steric hindrance. This steric repulsion between the methyl groups and the central azoxy bridge influences the molecule's three-dimensional structure and conformational preferences.

Computational modeling can be used to explore the conformational landscape of the molecule. By systematically rotating the dihedral angles involving the aryl rings and the azoxy group, a potential energy surface can be generated. This allows for the identification of the most stable conformers (energy minima). Such studies on other ortho-disubstituted aromatic compounds have shown that steric hindrance often forces substituents out of the plane of the aromatic ring to alleviate strain. researchgate.net

In the case of trans-2,2'-Dimethylazoxybenzene, the methyl groups are expected to force the benzene rings to twist out of the plane defined by the C-N=N-C atoms. For the cis isomer, the steric clash between the two ortho-methyl groups would be even more pronounced, likely leading to a more significant deviation from planarity and a higher ground-state energy compared to a non-substituted analogue.

These conformational analyses are typically performed using DFT or molecular mechanics force fields. The results provide valuable information on the preferred shapes of the molecule, which in turn affect its crystal packing, solubility, and biological activity.

| Dihedral Angle | trans-2,2'-Dimethylazoxybenzene | cis-2,2'-Dimethylazoxybenzene |

| C-N=N-C | ~180° | ~0° |

| N=N-C-C (Aryl twist) | 30° - 50° | 60° - 80° |

| Relative Energy (kcal/mol) | 0.0 | +5.0 - +8.0 |

Note: The data presented is illustrative, reflecting expected trends due to steric hindrance.

Simulation of Spectroscopic Properties to Validate Experimental Observations

Computational chemistry allows for the simulation of various spectroscopic properties of molecules, which can be compared with experimental data to validate both the computational model and the experimental structure determination.

UV-Vis Spectra: The electronic absorption spectra of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption. Comparing the calculated λmax values for the π→π* and n→π* transitions with the experimental spectrum helps in assigning the observed bands and understanding the electronic transitions involved.

NMR Spectra: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approximation within a DFT framework. The calculated chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane, TMS) and can be compared directly with experimental NMR data. This comparison is a powerful tool for confirming the molecular structure and assigning specific resonances.

The table below shows a hypothetical comparison between experimental and TD-DFT calculated UV-Vis absorption maxima for trans-2,2'-Dimethylazoxybenzene.

| Electronic Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) |

| n→π | ~430 | ~425 | ~0.01 |

| π→π | ~335 | ~340 | ~0.55 |

Note: The data is a representative example of the expected agreement between simulated and experimental spectra.

Reactivity Profiles and Further Chemical Transformations of 2,2 Dimethylazoxybenzene

Reductive Transformations to Azo and Hydrazo Compounds

The reduction of 2,2'-dimethylazoxybenzene can proceed in a stepwise manner, first to the corresponding azo compound, 2,2'-dimethylazobenzene, and subsequently to the hydrazo derivative, 2,2'-dimethylhydrazobenzene. The choice of reducing agent and reaction conditions determines the final product.

A variety of reducing agents are effective for the conversion of aromatic azoxy compounds to their azo and hydrazo counterparts. These include catalytic hydrogenation, metal-based reductions, and hydride transfer reagents.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common and efficient method for the reduction of azoxy compounds. Typical catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and nickel-based catalysts. The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent such as ethanol (B145695) or ethyl acetate. The extent of reduction can often be controlled by adjusting the reaction time, temperature, and hydrogen pressure.

Table 1: Representative Conditions for Catalytic Hydrogenation of Aromatic Azoxy Compounds

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product |

| 10% Pd/C | Ethanol | 25 | 1 | Azo Compound |

| PtO₂ | Acetic Acid | 25 | 3 | Hydrazo Compound |

| Raney Ni | Ethanol | 50 | 50 | Hydrazo Compound |

This table presents generalized conditions based on the reduction of similar aromatic azoxy compounds. Specific conditions for this compound may vary.

Chemical Reduction:

Several chemical reducing agents can be employed to achieve the transformation of this compound. Mild reducing agents are typically used for the selective reduction to the azo compound, while stronger reducing agents will lead to the hydrazo derivative.

For the conversion to 2,2'-dimethylazobenzene , reagents such as magnesium turnings in methanol (B129727) have been used for similar azoxyarenes.

To obtain 2,2'-dimethylhydrazobenzene , stronger reducing agents are necessary. Common reagents for this transformation include:

Zinc dust in an alkaline medium (e.g., NaOH in ethanol): This is a classic method for the reduction of azo and azoxy compounds to the corresponding hydrazo derivatives.

Sodium dithionite (B78146) (Na₂S₂O₄): This reagent is effective for the reduction of various azobenzenes to their corresponding hydrazines organic-chemistry.org.

Hydrazine hydrate (B1144303) (N₂H₄·H₂O) in the presence of a catalyst like Raney nickel or palladium on carbon can also be used for the complete reduction to the hydrazo compound.

Table 2: Chemical Reagents for the Reduction of this compound

| Reagent | Solvent | Product |

| Mg/MeOH | Methanol | 2,2'-Dimethylazobenzene |

| Zn/NaOH | Ethanol/Water | 2,2'-Dimethylhydrazobenzene |

| Na₂S₂O₄ | Water/Ethanol | 2,2'-Dimethylhydrazobenzene |

| N₂H₄·H₂O / Raney Ni | Ethanol | 2,2'-Dimethylhydrazobenzene |

Exploration of Oxidative Degradation Pathways (in controlled academic settings)

The oxidative degradation of this compound involves the cleavage of the N=N(O) bond or the breakdown of the aromatic rings. These reactions are typically carried out under controlled laboratory conditions to study the fundamental reactivity of the molecule.

Ozonolysis:

Ozonolysis is a powerful oxidative cleavage reaction that can break the N=N double bond of the azoxy group. In organic chemistry, ozonolysis is more commonly applied to carbon-carbon multiple bonds, but it can also cleave azo compounds wikipedia.orgbyjus.com. The reaction of this compound with ozone would be expected to initially form an unstable ozonide intermediate, which would then decompose upon workup. Depending on the workup conditions (reductive or oxidative), the expected products would be derivatives of 2-nitrotoluene (B74249) and 2-methylaniline.

Photochemical Degradation:

Aromatic azoxy compounds can be susceptible to photochemical degradation. Upon absorption of UV light, the molecule can be excited to a higher energy state, making it more reactive towards oxygen or other reactive species present in the medium. The degradation can proceed through various pathways, including photo-oxidation and photoreduction, potentially leading to a complex mixture of products arising from the cleavage of the azoxy group and modification of the aromatic rings. The photo-Fenton process, which generates highly reactive hydroxyl radicals in the presence of Fe²⁺ and H₂O₂, is a potent method for the degradation of azo dyes and could be applied to study the degradation of this compound rsc.org.

Advanced Oxidation Processes:

In academic settings, the degradation of robust organic molecules like this compound can be investigated using various advanced oxidation processes (AOPs). These methods typically involve the in-situ generation of highly reactive oxygen species, such as hydroxyl radicals (•OH). Examples of AOPs include the use of Fenton's reagent (H₂O₂ and an iron catalyst) and UV/H₂O₂ systems frontiersin.org. These processes are expected to lead to the hydroxylation of the aromatic rings and eventual mineralization of the compound to carbon dioxide, water, and nitrogen-containing inorganic species.

Derivatization Reactions and Functional Group Interconversions on the Aromatic Rings

The aromatic rings of this compound can undergo various derivatization reactions, primarily through electrophilic aromatic substitution. The directing effects of the substituents already present on the rings—the methyl group and the azoxy bridge—will determine the position of the incoming electrophile.

The methyl group (-CH₃) is an ortho-, para-directing and activating group. The azoxy group (-N(O)=N-Ar) is generally considered to be a deactivating group with a complex directing effect. However, for electrophilic substitution, it is expected to direct incoming electrophiles to the meta position relative to the point of attachment to the ring being substituted. The interplay of these directing effects will influence the regioselectivity of the reactions.

Nitration:

Nitration of this compound can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The nitro group (-NO₂) will be introduced onto the aromatic rings. Due to the directing effects of the methyl and azoxy groups, a mixture of isomers is expected. The activating ortho-, para-directing effect of the methyl group will favor substitution at positions 3, 4, and 5, while the meta-directing effect of the azoxy group will favor substitution at positions 3 and 5. Therefore, the primary products are likely to be the 3-nitro and 5-nitro derivatives.

Halogenation:

Halogenation, such as bromination or chlorination, can be carried out using reagents like bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-halosuccinimides. Similar to nitration, the position of halogenation will be governed by the directing effects of the existing substituents, leading to a mixture of halogenated isomers, predominantly at the positions ortho and para to the methyl groups and meta to the azoxy group. Mechanochemical methods using N-halosuccinimides in the presence of a palladium catalyst have been reported for the halogenation of substituted azobenzenes and could be applicable beilstein-journals.org.

Table 3: Predicted Products of Electrophilic Aromatic Substitution on a single ring of this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2,2'-Dimethyl-3-nitroazoxybenzene, 2,2'-Dimethyl-5-nitroazoxybenzene |

| Bromination | Br₂, FeBr₃ | 3-Bromo-2,2'-dimethylazoxybenzene, 5-Bromo-2,2'-dimethylazoxybenzene |

| Chlorination | Cl₂, AlCl₃ | 3-Chloro-2,2'-dimethylazoxybenzene, 5-Chloro-2,2'-dimethylazoxybenzene |

The table indicates the predicted major monosubstitution products on one of the aromatic rings based on established principles of electrophilic aromatic substitution.

Functional Group Interconversions of the Methyl Groups:

The methyl groups on the aromatic rings can also be sites for further chemical transformations. For example, under radical conditions, such as with N-bromosuccinimide (NBS) in the presence of a radical initiator, benzylic bromination can occur to yield 2-(bromomethyl)-2'-methylazoxybenzene. This brominated derivative can then serve as a precursor for a variety of other functional groups through nucleophilic substitution reactions.

Synthesis and Mechanistic Studies of 2,2 Dimethylazoxybenzene Derivatives and Analogues

Systematic Studies on Symmetric and Asymmetric Dialkylazoxybenzenes

The synthesis of dialkylazoxybenzenes can be approached through several methods, traditionally focusing on symmetric compounds. Classic techniques involve the oxidative coupling of amines or the reductive coupling of nitro compounds. rhhz.net For instance, symmetric dialkylazoxybenzenes are often prepared by the oxidation of the corresponding azo compounds using reagents like hydrogen peroxide in glacial acetic acid. cdnsciencepub.com The synthesis of 2,2'-dimethylazoxybenzene via this route is impeded by steric hindrance from the methyl groups, necessitating a significant excess of hydrogen peroxide to achieve high yields. cdnsciencepub.com

The synthesis of other symmetric dialkylazoxybenzenes, such as 2,2'-diethylazoxybenzene, highlights the impact of steric hindrance. cdnsciencepub.com Achieving a yield of over 60% for 2,2'-diethylazoxybenzene requires either an extended reaction time or elevated temperatures due to the bulky ethyl groups. cdnsciencepub.com

More recent advancements have addressed the challenge of synthesizing asymmetric azoxy compounds. rhhz.netnih.gov A modern approach employs the use of readily accessible nitroso compounds and iminoiodinanes. nih.govresearchgate.net This method utilizes visible light to generate a triplet nitrene from an iminoiodinane, which is then trapped by a nitroso arene. nih.govresearchgate.net This photochemical process allows for the creation of sulfonyl-protected asymmetric azoxy compounds with good functional group tolerance under mild, catalyst-free conditions. rhhz.netresearchgate.net

| Compound | Precursor | Method | Key Findings | Reference |

|---|---|---|---|---|

| This compound | 2,2'-Dimethylazobenzene | Oxidation with H₂O₂ in glacial acetic acid | Steric hindrance from methyl groups impedes oxidation, requiring excess H₂O₂ for high yields. | cdnsciencepub.com |

| 2,2'-Diethylazoxybenzene | 2,2'-Diethylazobenzene | Oxidation with H₂O₂ in glacial acetic acid | Bulky ethyl groups cause significant steric hindrance, necessitating extended reaction times or higher temperatures for good yields. | cdnsciencepub.com |

| 4,4'-Diethylazoxybenzene | 4,4'-Diethylazobenzene | Oxidation with H₂O₂ in glacial acetic acid | Successfully synthesized and converted to the known 4,4'-diethylazobenzene for structure determination. | cdnsciencepub.com |

Investigations into the Impact of Substituent Position and Nature on Reactivity and Rearrangements

The position and electronic nature of substituents on the benzene (B151609) rings of dialkylazoxybenzenes profoundly influence their reactivity and propensity for molecular rearrangements. lumenlearning.com Substituents can either activate or deactivate the aromatic ring towards electrophilic substitution through a combination of inductive and resonance (conjugative) effects. lumenlearning.com Electron-donating groups generally activate the ring, while electron-withdrawing groups deactivate it. lumenlearning.com

A comparative study of this compound and its 4,4'-isomer reveals significant differences in their behavior during nitration reactions. The placement of the methyl groups alters the positions at which nitro groups are sequentially added. This demonstrates that the substituent's location directly guides the regioselectivity of electrophilic aromatic substitution.

The nature of the substituent also plays a critical role. The steric bulk of alkyl groups, for example, can hinder reactions. In the synthesis of 2,2'-diethylazoxybenzene, the larger ethyl groups present more significant steric hindrance compared to the methyl groups in this compound, affecting reaction conditions and yields. cdnsciencepub.com This steric effect is also expected to influence rearrangements, where the transition states may be destabilized by bulky groups.

| Compound | Nitration Products (Positions of NO₂ group) | Key Observations |

|---|---|---|

| This compound | 4; 3',4; 2,3',4 | Sequential addition of nitro groups is observed with increasing reaction severity. |

| 4,4'-Dimethylazoxybenzene | 2,3'; 2,3',6; 2,3',4,5' | Yields various nitro derivatives, including a 2,6-isomer, under different conditions. |

Azoxy Group Transfer Reactions for the Construction of Complex Architectures

A novel application of azoxy compounds involves their use as reagents for transferring the entire azoxy functional group to other molecules. rhhz.netresearchgate.net This strategy has been developed for the construction of more complex chemical structures. rhhz.net Specifically, sulfonyl-protected azoxy compounds have been shown to act as radical precursors, enabling azoxy group transfer reactions. researchgate.netresearchgate.net

These reactions are typically initiated by visible light, which causes the homolytic cleavage of the N-S bond in the sulfonyl-protected azoxy compound. rhhz.net This process occurs under mild conditions, often at room temperature and without the need for photoredox catalysts or other additives. nih.govresearchgate.net The resulting radicals can then engage in further reactions. rhhz.net

Two notable applications of this methodology are the C(sp³)–H functionalization of ethers and the 1,2-difunctionalization of vinyl ethers. researchgate.netresearchgate.net In the case of ethers like tetrahydrofuran (B95107) (THF), the azoxy compound can undergo a desulfonylative azoxy group transfer to the 2-position of the ether. researchgate.net This reaction proceeds through a radical mechanism, providing a direct method to introduce an azoxy moiety into a C-H bond, thereby creating a more complex molecular architecture. rhhz.net This innovative approach expands the synthetic utility of azoxy compounds beyond their traditional roles. rhhz.netresearchgate.net

Role of 2,2 Dimethylazoxybenzene in Specialized Academic Research Investigations

Investigations into its Behavior as a Mesogen in Liquid Crystalline Polymer Systems

The investigation of azobenzene (B91143) and its derivatives as core components, or mesogens, in liquid crystalline systems is a significant area of materials science research. mdpi.com Mesogens are typically rigid, calamitic (rod-shaped) or discotic (disc-shaped) molecules that, under specific conditions of temperature or concentration, can self-assemble into ordered yet fluid phases known as liquid crystals. tcichemicals.com The azoxybenzene (B3421426) moiety, due to its linear and rigid structure, is a foundational component for many thermotropic liquid crystals. scialert.netresearchgate.net

However, the specific substitution pattern of 2,2'-Dimethylazoxybenzene introduces significant challenges to its potential function as a mesogen. The methyl groups located at the 2 and 2' positions of the phenyl rings create considerable steric hindrance. This steric repulsion between the methyl groups and the azoxy core forces the phenyl rings to twist out of a coplanar alignment. The resulting non-planar molecular geometry disrupts the ideal rod-like shape that is crucial for the intermolecular interactions and packing required to form stable nematic or smectic liquid crystal phases. tcichemicals.com While azobenzene-based structures are widely employed in photoresponsive liquid crystal polymers, the non-planarity of this compound makes it a poor candidate for inducing mesophase behavior. mdpi.com

Studies on its Chemical Transformations in Controlled Biodegradation Models

While specific biodegradation studies focusing exclusively on this compound are not extensively documented, its chemical transformation can be predicted based on established models for the microbial degradation of related azo and azoxy compounds. nih.govmdpi.com The primary and most critical step in the breakdown of these molecules is the reductive cleavage of the nitrogen-nitrogen double bond (–N=N(O)–). nih.gov

This transformation is typically carried out by a diverse range of microorganisms, including various bacteria and fungi, which possess enzymes known as azoreductases. mdpi.comfrontiersin.org These enzymatic reactions are most efficient under anaerobic (oxygen-deficient) conditions, as oxygen can compete for the reducing equivalents (such as NADH or FADH2) required by the azoreductase enzymes. mdpi.com

In a controlled biodegradation model, the transformation of this compound would proceed via the following pathway:

Reductive Cleavage : The azoxy bond is reduced by microbial azoreductases.

Product Formation : This cleavage breaks the molecule at the N-N bond, resulting in the formation of two molecules of the corresponding aromatic amine. For this compound, this product is 2-methylaniline (also known as o-toluidine).

The resulting aromatic amines are generally more susceptible to further degradation, but this subsequent breakdown typically occurs under aerobic conditions where different enzymatic systems can hydroxylate and cleave the aromatic ring. mdpi.com Therefore, a complete mineralization pathway in a controlled model would involve a sequential anaerobic-aerobic process. mdpi.com

This compound as a Model Compound for Fundamental Studies in Organic Reaction Mechanisms

This compound serves as an important model compound for investigating the influence of steric effects on molecular conformation, electronic properties, and chemical reactivity. The defining feature of this molecule is the steric hindrance caused by the two methyl groups positioned ortho to the azoxy linkage.

This steric crowding prevents the two phenyl rings from adopting a coplanar arrangement, a phenomenon with significant and observable consequences. One of the primary areas where this compound is used as a model is in ultraviolet-visible (UV-Vis) spectroscopy. The non-planar conformation inhibits the π-electron conjugation across the entire molecule. Compared to a planar analogue, this loss of conjugation results in a hypsochromic shift (a shift to a shorter wavelength) of the main absorption band (K-band). This provides a clear, measurable demonstration of how molecular geometry directly impacts electronic transitions.

Furthermore, the steric hindrance around the azoxy group influences its chemical reactivity. For instance, reactions that require a reagent to approach the nitrogen-nitrogen bond, such as certain reductions or oxidations, are sterically impeded. This can lead to slower reaction rates or the need for more forcing reaction conditions compared to unhindered azoxybenzenes. The study of how this inherent strain affects bond angles and reactivity provides valuable insight into fundamental principles of organic reaction mechanisms. nih.govresearchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molar Mass | 226.28 g/mol |

| Melting Point | 58-59 °C guidechem.com |

| Refractive Index | 1.568 guidechem.com |

| CAS Number | 956-31-0 |

Future Research Directions and Unexplored Avenues in 2,2 Dimethylazoxybenzene Chemistry

Development of Novel Catalytic Systems for Controlled Synthesis and Transformation

The synthesis of azoxybenzenes, including 2,2'-Dimethylazoxybenzene, is a cornerstone of its chemistry. Future research is trending towards the development of more efficient, selective, and environmentally benign catalytic systems. A primary goal is to move beyond stoichiometric reagents and harsh reaction conditions towards greener alternatives.

Recent studies have demonstrated the potential of various catalytic approaches that could be adapted and optimized for this compound. For instance, an environmentally friendly, transition-metal-free method using N,N-diisopropylethylamine (DIPEA) as a catalyst has been developed for the synthesis of azoxybenzenes through the reductive dimerization of nitrosobenzenes and the oxidation of anilines. acs.orgnih.gov This system operates at room temperature in water, making it an attractive option for industrial applications. nih.gov Another promising approach involves the use of nanoparticle catalysts, such as silver nanoparticles supported on iron(III) oxide (Ag/Fe₂O₃), for the low-temperature catalytic oxidation of anilines using hydrogen peroxide as a green oxidant. rsc.org This system has shown high conversion rates and selectivity for azoxybenzene (B3421426). rsc.org

Future work should focus on designing catalysts that offer precise control over the regioselectivity and stereoselectivity of reactions involving the azoxy group. This includes the development of bifunctional catalysts that can facilitate multiple transformation steps in a one-pot synthesis. The exploration of metal-free catalytic systems, such as amine-rich carbon dots and tartaric acid-coordinated peroxoniobate salts, represents a significant move towards sustainable chemistry. researchgate.net Furthermore, direct chemoselective hydrogenation of nitroarenes under base-free conditions presents a more atom-economic and sustainable alternative to traditional methods that use less desirable reactants like hydrazine. researchgate.net

| Catalyst System | Precursor | Key Advantages | Reference |

| N,N-diisopropylethylamine (DIPEA) | Anilines / Nitrosobenzenes | Environmentally friendly, transition-metal-free, room temperature, uses water as a solvent. | acs.orgnih.gov |

| Silver/Iron(III) Oxide (Ag/Fe₂O₃) Nanoparticles | Anilines | Low-temperature, high conversion and selectivity, eco-friendly oxidant (H₂O₂). | rsc.org |

| Metal Oxides | Anilines | Heterogeneous catalysis, potential for recyclability. | researchgate.net |

| Amine-Rich Carbon Dots | Varies | Metal-free, potentially recyclable, operates in benign solvents. | researchgate.net |

Application of Advanced In-Situ Analytical Techniques for Real-Time Mechanistic Monitoring

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for process optimization and the development of new reactions. Advanced in-situ and operando analytical techniques are poised to revolutionize this area by allowing researchers to observe catalytic processes in real time.

Techniques such as in-situ Scanning Tunneling Microscopy (STM), X-ray Photoelectron Spectroscopy (XPS), and X-ray Absorption Spectroscopy (XAS) can provide invaluable data on the dynamic changes occurring at the catalyst surface during a reaction. mdpi.com These methods enable the real-time analysis of interfacial carrier behavior, monitoring of morphological and structural changes in the catalyst, probing of surface active sites, and identification of transient reaction intermediates and transition states. mdpi.com For example, in-situ STM can be used to directly visualize the morphological changes of a heterogeneous catalyst as the reaction proceeds. mdpi.com

Applying these techniques to the catalytic synthesis of this compound could provide unprecedented insights. By monitoring the reaction as it happens, chemists can identify rate-limiting steps, detect catalyst deactivation pathways, and validate theoretical mechanistic proposals. This knowledge is essential for the rational design of more robust and efficient catalysts. Classical analytical techniques like UV-Vis and IR spectroscopy can also be adapted for in-situ monitoring, providing complementary data on the evolution of species in the reaction mixture. benthambooks.com

| In-Situ Technique | Information Gained | Potential Application for this compound |

| Scanning Tunneling Microscopy (STM) | Real-time morphological and structural changes of catalyst surfaces. | Observing the interaction of precursors with heterogeneous catalyst surfaces during synthesis. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. | Tracking changes in the oxidation state of a metal catalyst during the redox processes of synthesis. |

| X-ray Absorption Spectroscopy (XAS) | Local atomic structure and electronic properties of the catalyst. | Elucidating the coordination environment of active catalytic sites. |

| Scanning Electrochemical Microscopy (SECM) | Local electrochemical activity at the catalyst-reactant interface. | Investigating electrochemical synthesis routes and identifying active sites. |

Integration of Machine Learning and AI in Predicting Reactivity and Designing New Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is set to transform chemical research, moving it from a trial-and-error approach to a more data-driven, predictive science. appliedclinicaltrialsonline.com For this compound, these computational tools offer powerful capabilities for predicting reactivity, optimizing reaction conditions, and designing novel derivatives with desired properties.

Neural network-based models can be trained on vast datasets of known chemical reactions to predict suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.gov Such models could be applied to predict optimal conditions for the synthesis of this compound or its functionalized analogues, significantly reducing the experimental effort required for reaction optimization. nih.gov

Beyond predicting conditions, ML can be combined with molecular modeling to create rapid and accurate predictions of chemical reactivity. bath.ac.uk By training ML models on large datasets of computationally derived energy barriers, it is possible to quickly estimate the feasibility of a proposed reaction, accelerating the discovery of new transformations. bath.ac.ukyoutube.com Furthermore, interpretable ML algorithms can provide insights into how molecular substructures influence reaction outcomes, such as yield. chemrxiv.org This allows chemists to rationally design new derivatives of this compound with enhanced reactivity or specific electronic or steric properties for applications in materials science or medicinal chemistry. The development of platforms that combine automated high-throughput experiments with AI, known as "chemical reactomes," will further accelerate the pace of discovery in this field. appliedclinicaltrialsonline.com

Exploration of Solid-State Reactivity and Photochemistry

The photochemistry of azoxy compounds is a rich area of study that remains to be fully explored, particularly in the solid state. Research into the solid-state reactivity and photochemistry of this compound could lead to novel synthetic methods and the development of new photoresponsive materials.

Recent studies have shown that azoxybenzenes can be synthesized via a direct photochemical, catalyst- and additive-free homocoupling of nitroarenes. rsc.orgresearchgate.net This reaction proceeds at room temperature under air, offering a green and efficient pathway to these valuable compounds. rsc.orgresearchgate.net A key photochemical reaction of azoxybenzenes is the Wallach rearrangement, which yields ortho-hydroxyazobenzenes. rsc.orgresearchgate.net Investigating this rearrangement for this compound, both in solution and in the solid state, could provide access to new functional dyes and ligands. The solid state can impose constraints on molecular motion, potentially leading to different reaction outcomes and selectivities compared to solution-phase photochemistry. The photorearrangement of azoxybenzene in a polymer matrix has already been explored for applications such as a solid-state actinometer. acs.org

Future research should systematically investigate the photochemical behavior of this compound when exposed to different wavelengths of light, both in crystalline form and when dispersed in various polymer matrices. This could uncover new photoreactions or lead to the development of materials with tunable optical properties, such as photochromic systems.

Computational and Experimental Synergy in Understanding Complex Molecular Interactions

The synergy between computational chemistry and experimental investigation provides a powerful paradigm for gaining a deep and quantitative understanding of molecular structure, bonding, and reactivity. For this compound, a combined theoretical and experimental approach can elucidate complex molecular interactions and rationalize observed chemical behavior.

Density Functional Theory (DFT) calculations have proven to be highly effective in modeling the structures of azo and azoxy compounds. whiterose.ac.ukresearchgate.net These calculations can predict molecular geometries, vibrational frequencies (IR and Raman), and electronic transitions (UV-visible spectra) that can be directly compared with experimental data. whiterose.ac.ukresearchgate.net This comparison allows for a confident assignment of spectral features and a detailed understanding of the electronic structure. For instance, computational studies can help determine the predominant tautomeric form (azo vs. hydrazone) of related dye molecules in different solvents, which is then confirmed by NMR spectroscopy. whiterose.ac.uk

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2'-Dimethylazoxybenzene, and how can reaction conditions be optimized?

- Methodological Answer : A modified procedure for synthesizing azoxybenzene derivatives involves reductive coupling of nitro precursors. For example, 3-methoxy-4-nitrobenzoic acid can be reduced using NaOH and glucose in aqueous media at 80°C under controlled aeration, yielding ortho-substituted azobenzene derivatives with ~26% efficiency . For this compound, analogous methods using methyl-substituted nitroaromatics (e.g., 2-methylnitrobenzene) and reductive agents like Zn-NH4Cl may apply. Optimization requires adjusting pH, temperature, and stoichiometry to minimize byproducts like hydrazobenzenes .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm methyl group positions and azoxy bond geometry.

- UV-Vis : Absorption spectra (e.g., λmax ~350 nm for azoxy chromophores) to monitor electronic transitions.

- FT-IR : Peaks at ~1450 cm (N=N-O stretching) and ~1600 cm (aromatic C=C) .

- X-ray crystallography : To resolve molecular geometry and confirm isomer purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.